molecular formula C11H16O2 B1624408 1-(2,6-Dimethylphenoxy)-2-propanol CAS No. 61102-09-8

1-(2,6-Dimethylphenoxy)-2-propanol

Cat. No. B1624408
CAS RN: 61102-09-8
M. Wt: 180.24 g/mol
InChI Key: QFOWJPBDGSGFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,6-Dimethylphenoxy)-2-propanol” is a compound that belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .


Synthesis Analysis

The synthesis of “1-(2,6-Dimethylphenoxy)-2-propanol” is not explicitly mentioned in the search results. Another related compound, “1-(2,6-dimethylphenoxy)propan-2-amine”, is mentioned in the context of drug metabolism-based design and synthesis .


Molecular Structure Analysis

The molecular formula of “1-(2,6-Dimethylphenoxy)-2-propanol” is C11H14O2 . The molecular weight is 178.23 .

Scientific Research Applications

Applications in Environmental and Chemical Processes

1-(2,6-Dimethylphenoxy)-2-propanol and its derivatives are explored for their roles in environmental and chemical processes. For instance, the study of lignin model compounds, including variations of this compound, has shed light on the acidolysis mechanisms relevant to biofuel production and the recycling of plant biomass. Such insights are crucial for advancing renewable energy sources and sustainable material processing technologies (T. Yokoyama, 2015).

Biotechnological Applications

In the realm of biotechnology, the compound has been implicated in the production and purification processes of biologically derived chemicals. Research on downstream processing of biologically produced diols, which could include or relate to derivatives of 1-(2,6-Dimethylphenoxy)-2-propanol, highlights the importance of this compound in bioprocessing and the microbial production of value-added chemicals. This encompasses efforts to optimize fermentation and recovery processes for industrial applications, showcasing the compound's potential in biotechnological innovation (Zhi-Long Xiu & A. Zeng, 2008).

Environmental Toxicology and Pollution Control

Further, studies on the sorption of herbicides, which can include structurally similar compounds to 1-(2,6-Dimethylphenoxy)-2-propanol, inform environmental pollution control strategies. Understanding how these compounds interact with soil and water systems is essential for mitigating the ecological impact of agricultural chemicals and developing more sustainable farming practices (D. Werner, J. Garratt, & G. Pigott, 2012).

Safety And Hazards

The safety data sheet for a related compound, “2,6-Dimethylaniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for “1-(2,6-Dimethylphenoxy)-2-propanol” are not mentioned in the search results, a study on the resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis suggests potential future applications in the preparation of enantiomerically pure/enantioenriched intermediates .

properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOWJPBDGSGFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439199
Record name 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenoxy)-2-propanol

CAS RN

61102-09-8
Record name 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethylphenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethylphenoxy)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dimethylphenoxy)-2-propanol
Reactant of Route 4
1-(2,6-Dimethylphenoxy)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dimethylphenoxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dimethylphenoxy)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.